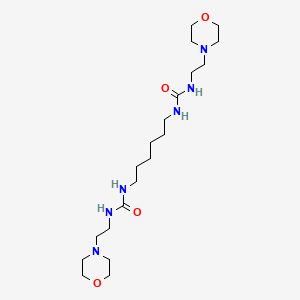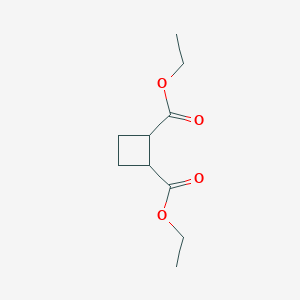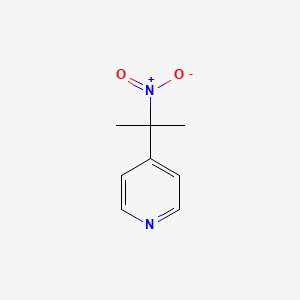
4-(3-Fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoropiridin-4-il)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo es un compuesto orgánico complejo que presenta una parte de fluoropiridina y un núcleo de hexahidroquinolina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(3-Fluoropiridin-4-il)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo normalmente implica reacciones orgánicas de varios pasos. Un método común implica la condensación de derivados de 3-fluoropiridina con compuestos carbonílicos adecuados en condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de catalizadores, disolventes y ajustes específicos de temperatura y presión para garantizar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar una síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costes. Técnicas como la síntesis de flujo continuo y el seguimiento automático de la reacción se pueden emplear para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
4-(3-Fluoropiridin-4-il)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, metóxido de sodio). Las condiciones de reacción como la temperatura, la elección del disolvente y el tiempo de reacción son cruciales para lograr los productos deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir varios compuestos de hidroquinolina .
Aplicaciones Científicas De Investigación
4-(3-Fluoropiridin-4-il)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como posible candidato a fármaco para diversas aplicaciones terapéuticas.
Industria: Se utiliza en el desarrollo de materiales avanzados con propiedades específicas
Mecanismo De Acción
El mecanismo de acción de 4-(3-Fluoropiridin-4-il)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo implica su interacción con dianas moleculares específicas. La parte de fluoropiridina puede interactuar con enzimas o receptores, modulando su actividad. El núcleo de hexahidroquinolina también puede desempeñar un papel en la actividad biológica general del compuesto al afectar su afinidad de unión y especificidad .
Comparación Con Compuestos Similares
Compuestos similares
- (3-Fluoropiridin-4-il)metanol
- (2-Fluoropiridin-4-il)metanol
- (2-Cloro-3-fluoropiridin-4-il)metanol
Singularidad
4-(3-Fluoropiridin-4-il)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo es único debido a su combinación específica de una parte de fluoropiridina y un núcleo de hexahidroquinolina. Esta combinación confiere propiedades químicas y biológicas distintas que no se observan en derivados de fluoropiridina más simples .
Propiedades
Número CAS |
853312-45-5 |
|---|---|
Fórmula molecular |
C18H18FN3O |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C18H18FN3O/c1-10-12(8-20)16(11-4-5-21-9-13(11)19)17-14(22-10)6-18(2,3)7-15(17)23/h4-5,9,16,22H,6-7H2,1-3H3 |
Clave InChI |
HOTZTVVNBOTFHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=NC=C3)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















